molecular formula C23H24N2O4S B7708311 N-(4-methoxyphenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

N-(4-methoxyphenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B7708311
M. Wt: 424.5 g/mol
InChI Key: UNVDKJVDPZGLNX-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide: is a complex organic compound with a unique structure that includes a methoxyphenyl group, a phenylethyl group, and a phenylsulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized through the reaction of glycine with an appropriate amine under controlled conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenyl halide and a suitable base.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached via a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst.

    Incorporation of the Phenylsulfonyl Group: The phenylsulfonyl group can be incorporated through a sulfonylation reaction using phenylsulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the amide nitrogen, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced amides, alcohols, and other reduced derivatives.

    Substitution: Substituted aromatic compounds, amides, and other substituted derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can be compared with other similar compounds, such as:

    N-(4-methoxyphenyl)acetamide: A simpler compound with a methoxyphenyl group and an acetamide backbone.

    N-(2-phenylethyl)glycinamide: A compound with a phenylethyl group and a glycinamide backbone.

    N-(phenylsulfonyl)glycinamide: A compound with a phenylsulfonyl group and a glycinamide backbone.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the simpler analogs.

Properties

IUPAC Name

2-[benzenesulfonyl(2-phenylethyl)amino]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-29-21-14-12-20(13-15-21)24-23(26)18-25(17-16-19-8-4-2-5-9-19)30(27,28)22-10-6-3-7-11-22/h2-15H,16-18H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVDKJVDPZGLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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